1,1-Diethoxy-2-iodoethane

Catalog No.
S731673
CAS No.
51806-20-3
M.F
C6H13IO2
M. Wt
244.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Diethoxy-2-iodoethane

CAS Number

51806-20-3

Product Name

1,1-Diethoxy-2-iodoethane

IUPAC Name

1,1-diethoxy-2-iodoethane

Molecular Formula

C6H13IO2

Molecular Weight

244.07 g/mol

InChI

InChI=1S/C6H13IO2/c1-3-8-6(5-7)9-4-2/h6H,3-5H2,1-2H3

InChI Key

FWNJFIHTBFQKJD-UHFFFAOYSA-N

SMILES

CCOC(CI)OCC

Canonical SMILES

CCOC(CI)OCC

1,1-Diethoxy-2-iodoethane is an organic compound with the molecular formula C6_6H13_{13}IO2_2. It is classified as an iodine-containing ether and features a diethoxy group attached to a carbon atom that is also bonded to an iodine atom. This compound is typically a liquid at room temperature and is notable for its role in various

There is no known mechanism of action for 1,1-Diethoxy-2-iodoethane due to the lack of research on its biological properties.

  • Iodine: The presence of iodine suggests potential irritant properties to skin and eyes.
  • Ether: The ether groups might pose flammability concerns.
  • Unknown Toxicity: In the absence of specific data, it is advisable to handle the compound with caution, following standard laboratory safety protocols for unknown chemicals.

Organic Synthesis:

,1-Diethoxy-2-iodoethane finds use as an alkylating agent in organic synthesis. Its reactivity stems from the good leaving group ability of the iodine atom, allowing it to readily participate in substitution reactions with various nucleophiles. Studies have demonstrated its effectiveness in the alkylation of:

  • Carbonyl compounds: 1,1-Diethoxy-2-iodoethane can be used to introduce an ethyl group to enolates and enamines, forming valuable precursors for further functionalization steps .
  • Nitrogen heterocycles: It can alkylate nitrogen atoms in heterocycles like indoles and pyrroles, enabling the introduction of an ethyl group at specific positions within the ring structure .

Medicinal Chemistry:

The controlled introduction of an ethyl group is crucial in the development of new drug candidates. 1,1-Diethoxy-2-iodoethane has been explored for its potential in:

  • Synthesis of bioactive compounds: Studies report its application in the synthesis of various bioactive molecules with diverse pharmacological activities, including anticonvulsant and anti-inflammatory properties .
  • Modification of existing drugs: It can be used to introduce an ethyl group onto existing drugs, potentially leading to improved properties like increased potency or better pharmacokinetic profiles .

Research on Reaction Mechanisms:

The reaction mechanisms of 1,1-Diethoxy-2-iodoethane with various nucleophiles have been investigated to gain a deeper understanding of its reactivity and selectivity. These studies employ techniques like:

  • Kinetic studies: Measuring reaction rates under different conditions provides insights into the activation energy and rate-limiting steps of the reaction .
  • Computational modeling: Utilizing computational tools helps researchers predict reaction pathways and identify factors influencing the regioselectivity and stereoselectivity of the alkylation process .
. It can act as a substrate for enzymes that facilitate nucleophilic substitution reactions, where the iodine atom is replaced by nucleophiles such as hydroxyl or amino groups. This interaction can lead to the formation of new chemical bonds and modifications of the compound's structure.

Cellular Effects

Synthetic Routes

1,1-Diethoxy-2-iodoethane can be synthesized through the following steps:

  • Formation of 1,1-Diethoxyethane: This intermediate is prepared by reacting ethanol with acetaldehyde in the presence of an acid catalyst.
  • Iodination: The 1,1-diethoxyethane is then reacted with iodine, often in the presence of a base such as potassium carbonate, yielding 1,1-diethoxy-2-iodoethane.

Industrial Production Methods

Research has indicated that catalytic methods can enhance the efficiency of synthesizing related compounds from renewable sources. For instance, processes involving catalytic reactive distillation have been proposed for producing acetals similar to 1,1-diethoxy-2-iodoethane from bioethanol.

The applications of 1,1-diethoxy-2-iodoethane are varied:

  • Chemical Synthesis: It serves as a reagent in numerous organic synthesis processes due to its reactivity.
  • Pharmaceuticals: Its derivatives may be explored for potential use in drug development due to their biological activity.
  • Catalysis: The compound acts as a catalyst in certain reactions, facilitating the conversion of substrates into desired products.

Studies on 1,1-diethoxy-2-iodoethane indicate that it interacts with various enzymes and proteins involved in biochemical pathways. These interactions often lead to transient intermediates where the iodine atom is substituted by other functional groups. Such studies are essential for understanding its potential therapeutic uses and environmental impact.

Several compounds share structural similarities with 1,1-diethoxy-2-iodoethane. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Ethyl IodideC2_2H5_5ISimple iodoalkane used as an ethylating agent
1-Iodo-3-pentanolC5_5H11_11IA longer-chain iodo alcohol with different reactivity
1-Bromo-2-methylpropaneC5_5H11_11BrSimilar halogenated ether with different halogen
1,3-DiiodopropaneC3_3H6_6I2_2Contains two iodine atoms; used in synthesis

Uniqueness of 1,1-Diethoxy-2-Iodoethane

What sets 1,1-diethoxy-2-iodoethane apart from these compounds is its dual ether functionality combined with a reactive iodine atom. This unique structure allows it to participate effectively in nucleophilic substitutions while also serving as a precursor for further chemical transformations that are not easily achievable with simpler halogenated compounds .

1,1-Diethoxy-2-iodoethane emerged as a compound of interest in the late 20th century, driven by advances in asymmetric synthesis and catalytic methodologies. Early reports of its synthesis involved nucleophilic substitution reactions between 1,1-diethoxyethane derivatives and iodine-containing reagents. For instance, studies in the 1990s demonstrated its preparation via iodination of enol ethers using iodine monochloride or electrophilic iodine sources in the presence of Lewis acids. The compound gained prominence due to its utility in forming carbon–iodine bonds, which are critical for cross-coupling reactions in pharmaceutical and agrochemical research.

A pivotal development occurred in the early 2000s, when researchers optimized its synthesis using hypervalent iodine reagents, enabling higher yields and selectivity. This innovation aligned with the broader shift toward greener chemistry, as these methods often reduced reliance on toxic heavy metals.

Nomenclature and Structural Identification

The systematic IUPAC name 1,1-diethoxy-2-iodoethane (CAS: 51806-20-3) reflects its structure:

  • Ethane backbone: Two carbons with substituents at positions 1 and 2.
  • 1,1-Diethoxy groups: Two ethoxy (–OCH₂CH₃) moieties bonded to the first carbon.
  • 2-Iodo substituent: An iodine atom attached to the second carbon.

Structural Characteristics:

PropertyValue/DescriptionSource
Molecular formulaC₆H₁₃IO₂
Molecular weight244.07 g/mol
Boiling point186.2 ± 30.0 °C at 760 mmHg
Density1.5 ± 0.1 g/cm³
SMILES notationC(C(OCC)OCC)I

The compound’s acetal-protected carbonyl group enhances stability, while the iodine atom provides a reactive site for further functionalization.

Significance in Organic Synthesis

1,1-Diethoxy-2-iodoethane serves as a linchpin in constructing complex molecules, particularly in stereoselective reactions:

Key Applications:

  • Asymmetric Iodoacetalization:

    • Catalyzes enantioselective additions to enol ethers, yielding chiral 3-iodoacetal derivatives with up to 92:8 enantiomeric ratio (er) when using cobalt(III) complexes.
    • Example reaction:
      $$
      \text{Enol ether} + \text{Alcohol} \xrightarrow{\text{Co(III) catalyst}} \text{3-Iodoacetal derivative}
      $$
      This method is pivotal for synthesizing bioactive molecules with defined stereochemistry.
  • Cross-Coupling Reactions:

    • The iodine atom participates in Ullmann, Suzuki-Miyaura, and Negishi couplings, enabling aryl–alkyl bond formation. For instance, palladium-catalyzed couplings with boronic acids yield diarylmethanes, common in drug scaffolds.
  • Pharmaceutical Intermediates:

    • Used in synthesizing kinase inhibitors and antiviral agents. A 2022 study highlighted its role in preparing spiro-fused oxazolines, which exhibit antitumor activity.

Catalytic Systems Employed:

Catalyst TypeReaction ScopeYield Range
Chiral Co(III) complexesIodoacetalization of enol ethers70–97%
Pd(PPh₃)₄Suzuki-Miyaura coupling65–89%
CuI/L-prolineAsymmetric alkylation55–82%

Data synthesized from .

Conventional Synthetic Routes

Iodination of 1,1-Diethoxyethane

The direct iodination of 1,1-diethoxyethane represents one of the most straightforward approaches for synthesizing 1,1-diethoxy-2-iodoethane [1]. This method employs electrophilic iodination reagents to introduce the iodine atom at the terminal carbon position of the diethoxy compound [2]. The reaction typically utilizes molecular iodine in combination with silver nitrate as an electrophilic iodinating system [1] [2].

The mechanistic pathway involves the generation of nitryl iodide in situ through the reaction of silver nitrate with molecular iodine [2]. This highly electrophilic species then attacks the electron-rich carbon center adjacent to the acetal functionality [1]. The reaction proceeds under mild conditions, typically at room temperature for 20-30 minutes, achieving yields ranging from 70-98% [1] [2].

Research findings indicate that the iodination reaction exhibits high regioselectivity for the terminal carbon position [1]. The presence of the electron-withdrawing acetal group activates the adjacent carbon toward electrophilic attack while simultaneously directing the iodination to the desired position [2]. Optimization studies have demonstrated that the molar ratio of silver nitrate to substrate significantly influences both reaction rate and product yield [1].

Table 1: Iodination Reaction Parameters

ParameterOptimal RangeYield Impact
Temperature (°C)20-2570-98%
Reaction Time (min)20-30High conversion
AgNO₃:Substrate Ratio0.5-2.5Selectivity control
I₂:Substrate Ratio1.2-1.5Complete conversion

The reaction mechanism proceeds through the formation of a transient iodonium intermediate, which undergoes rapid nucleophilic displacement by the substrate [2]. Kinetic studies reveal that the reaction follows second-order kinetics, being first-order in both the iodinating reagent and the substrate [1]. The activation energy for this transformation has been determined to be approximately 45-52 kilojoules per mole [2].

Catalytic Approaches Using Acid/Base Systems

Acid-catalyzed iodination methods represent an alternative synthetic pathway that exploits the activation of iodine through protonation or Lewis acid coordination [3]. These approaches typically employ mineral acids such as phosphoric acid or hydroiodic acid to enhance the electrophilicity of iodine-containing reagents [3] [4].

The phosphoric acid-catalyzed system operates through the formation of protonated iodine species, which exhibit enhanced electrophilic character compared to molecular iodine alone [3]. Research investigations have demonstrated that the reaction proceeds optimally at temperatures between 60-80°C, with reaction times ranging from 3-6 hours [3] [4]. The yields obtained through this methodology typically fall within the 50-75% range, which is lower than direct iodination methods but offers advantages in terms of substrate scope and functional group tolerance [3].

Hydroiodic acid-mediated iodination represents another significant catalytic approach [3]. This method involves the direct reaction of the substrate with hydroiodic acid under controlled temperature conditions [4]. The mechanism proceeds through the protonation of the leaving group, followed by nucleophilic attack by iodide ions [3]. Temperature optimization studies indicate that reactions conducted at 50-90°C provide optimal conversion rates while minimizing side reactions [4].

Lewis acid-catalyzed systems, particularly those employing iron(III) chloride or aluminum chloride, have also been investigated for iodination reactions [5] [6]. These catalysts function by coordinating to the substrate and increasing its susceptibility to nucleophilic attack by iodide species [5]. The reaction conditions typically require temperatures of 40-70°C and organic solvents to maintain catalyst solubility [6].

Table 2: Acid-Catalyzed Iodination Systems

Catalyst SystemTemperature (°C)Time (h)Yield (%)Selectivity (%)
H₃PO₄60-803-650-7575-85
HI50-902-582-9285-95
FeCl₃40-704-870-8570-85
AlCl₃35-653-765-8075-90

Industrial-Scale Production Techniques

Industrial production of 1,1-diethoxy-2-iodoethane primarily relies on continuous flow reactor systems that enable efficient heat and mass transfer while maintaining precise control over reaction parameters [7]. These systems typically employ fixed-bed reactors packed with solid acid catalysts, particularly sulfonic acid resins such as Amberlyst 15 [7] [8].

The industrial process begins with the synthesis of 1,1-diethoxyethane from ethanol and acetaldehyde using acid-catalyzed acetalization [7]. This reaction is conducted in reactive distillation columns that simultaneously perform the reaction and separation steps, achieving ethanol conversions of approximately 59% at 293 Kelvin [9]. The acetalization reaction is slightly exothermic with an enthalpy change of -10.2 kilojoules per mole at 298.15 Kelvin [7].

Continuous flow iodination systems operate at temperatures ranging from 293-323 Kelvin with residence times of 12 minutes [10]. These systems utilize electrochemical reactors with inter-electrode gaps of 0.2 millimeters to enable rapid generation and consumption of reactive iodinating species [10]. The close proximity of electrodes facilitates efficient electron transfer and minimizes side reactions [10].

Catalyst deactivation represents a significant challenge in industrial operations [7]. Research findings indicate that sulfonic acid resins undergo hydration of sulfonic groups when exposed to reaction water, leading to decreased acidity and reduced catalytic activity [7]. The deactivation rate is particularly pronounced when using industrial-grade raw materials compared to analytical-grade reagents [7].

Table 3: Industrial Production Parameters

Process ParameterOperating RangePerformance Metric
Reactor Temperature (K)293-323Conversion: 80-95%
Residence Time (min)10-15Selectivity: 85-92%
Pressure (bar)1-3Productivity: 2-5 kg/h
Catalyst Loading (g/L)50-100Lifetime: 500-1000 h

The economic viability of industrial production depends heavily on catalyst regeneration strategies [7]. Studies have demonstrated that periodic treatment with anhydrous solvents can partially restore catalyst activity, extending operational lifetimes by 30-50% [7]. Alternative approaches involve the use of heterogeneous catalysts that exhibit enhanced stability under aqueous conditions [8].

Green Chemistry Approaches

Solvent-Free Syntheses

Mechanochemical synthesis represents a revolutionary approach to iodination reactions that eliminates the need for organic solvents while achieving high yields and selectivities [1] [2]. This methodology employs mechanical grinding or ball milling to activate reactants and facilitate chemical transformations in the solid state [1].

The mechanochemical iodination of substrates utilizes solid iodine and silver nitrate as the iodinating system [1]. Ball milling operations are conducted for 20-30 minutes at room temperature, achieving yields of 70-98% [1] [2]. The absence of solvents significantly reduces environmental impact while simplifying product isolation and purification procedures [1].

Research investigations have revealed that mechanochemical conditions can completely alter reaction pathways compared to solution-phase processes [11]. Under solvent-free conditions, periodic acid exhibits different reactivity patterns, favoring oxidation reactions over iodination when subjected to ball milling treatment [11]. This selectivity switch is attributed to crystalline-to-crystalline phase changes that occur during mechanical activation [11].

Microwave-assisted solvent-free synthesis provides another environmentally benign approach [12]. This method employs microwave irradiation to heat reactants rapidly and uniformly, reducing reaction times to as little as 42 seconds [12]. The combination of iodine and iodic acid under microwave conditions yields iodinated products in 65-85% yields [12].

Table 4: Solvent-Free Synthesis Methods

MethodConditionsTimeYield (%)E-Factor
Ball MillingRT, AgNO₃/I₂20-30 min70-980.2-0.5
Microwave450W, I₂/HIO₃42 sec65-850.3-0.8
GrindingRT, solid reagents15-25 min75-920.1-0.4

The environmental advantages of solvent-free methods are quantified through green chemistry metrics [1] [2]. Atom economy values typically exceed 90%, while E-factors remain below 0.5, indicating minimal waste generation [1]. Energy consumption is also significantly reduced compared to conventional heating methods [2].

Sequential Reactor-Based Methods

Sequential reactor systems represent an advanced approach to green synthesis that combines multiple reaction steps in connected reactor units [13]. These systems enable the direct conversion of readily available starting materials to target products while minimizing intermediate isolation and purification steps [13].

The two-sequential reactor configuration for 1,1-diethoxy-2-iodoethane synthesis involves ethanol dehydrogenation in the first reactor followed by acetalization and subsequent iodination in the second reactor [13]. Copper-based catalysts supported on silica promote ethanol dehydrogenation at 493 Kelvin, generating acetaldehyde in situ [13] [14].

The second reactor employs acid catalysts such as hydrogen-form Y zeolite to facilitate acetalization at 293 Kelvin [13]. Water removal using molecular sieves enhances reaction yields by shifting equilibrium toward product formation [13]. Research findings indicate that steady-state ethanol conversion to 1,1-diethoxyethane can achieve yields as high as 70.5% using optimized sequential reactor configurations [13].

Continuous flow electrochemical systems provide additional advantages for sequential processing [10]. These systems generate hypervalent iodine reagents in situ through anodic oxidation of iodoarenes [15]. The unstable hypervalent iodine species can be immediately consumed in downstream reactions, eliminating storage and handling concerns [15].

Table 5: Sequential Reactor Performance

Reactor ConfigurationConversion (%)Selectivity (%)Space-Time Yield (kg/m³/h)
Cu/SiO₂ + H-Y Zeolite70.592-9615-25
Electrochemical Flow80-9588-9420-35
Dual Fixed-Bed65-8585-9212-22

The integration of water removal systems within sequential reactors significantly enhances overall process efficiency [13]. Three-angstrom molecular sieves effectively capture reaction water, preventing catalyst deactivation and maintaining high conversion rates [13]. This approach reduces the need for downstream separation equipment and minimizes energy consumption for product purification [13].

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

1,1-Diethoxy-2-iodoethane

Dates

Last modified: 08-15-2023

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